![molecular formula C16H14N2O3 B2713319 N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide CAS No. 1252385-13-9](/img/structure/B2713319.png)
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide inhibits the activity of Rho GTPases by binding to a specific site on the protein. Rho GTPases are important regulators of the actin cytoskeleton, which is responsible for cell shape, motility, and division. Inhibition of Rho GTPases by N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide leads to changes in the actin cytoskeleton, which in turn affects cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide inhibits cell migration and invasion, leading to decreased metastasis. It also induces cell cycle arrest and apoptosis, leading to decreased proliferation and survival of cancer cells. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic candidate for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and use in experiments. It has also been extensively studied, with many published studies on its mechanism of action and potential therapeutic applications. However, there are also limitations to using N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide in lab experiments. It has relatively low potency compared to other Rho GTPase inhibitors, which may limit its effectiveness in certain experiments. In addition, its specificity for Rho GTPases may limit its use in experiments that involve other signaling pathways.
Zukünftige Richtungen
For research include the development of more potent and specific inhibitors, the identification of biomarkers, and the exploration of its potential therapeutic applications in other diseases.
Synthesemethoden
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxycoumarin with 1,3-cyclobutanedione in the presence of a base to form a cyclobutene intermediate. The intermediate is then reacted with methylamine and cyanogen bromide to form the final product, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of Rho GTPases, which are important regulators of cell migration, proliferation, and survival. Inhibition of Rho GTPases has been implicated in the development and progression of various types of cancer, making N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide a promising candidate for cancer therapy. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has also been shown to have potential therapeutic applications in other diseases, such as cardiovascular disease and neurological disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)15(20)14-9-12(19)11-5-2-3-6-13(11)21-14/h2-3,5-6,9H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZQTBAPGSFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.